molecular formula C17H20N4O2 B6447341 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2548979-91-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B6447341
CAS RN: 2548979-91-3
M. Wt: 312.37 g/mol
InChI Key: CDTFVYLCJRMJPA-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolopyrimidine, which is a polycyclic aromatic hydrocarbon made up of a pyrrole fused to a pyrimidine. Pyrrolopyrimidines have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a 3,4-dimethoxyphenethyl group and a methyl group attached. The 3,4-dimethoxyphenethyl group would likely contribute to the compound’s lipophilicity, potentially influencing its biological activity .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings and the ether groups would likely make the compound relatively non-polar and lipophilic. This could influence properties like solubility and permeability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. If this compound has been designed as a drug, its mechanism of action would depend on the target it has been designed to interact with .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further optimization of the structure to improve its activity, selectivity, and safety profile .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21-9-7-13-16(19-11-20-17(13)21)18-8-6-12-4-5-14(22-2)15(10-12)23-3/h4-5,7,9-11H,6,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFVYLCJRMJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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